Cas no 2229468-09-9 (2-(2-bromopropyl)-5-methylthiophene)

2-(2-bromopropyl)-5-methylthiophene 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromopropyl)-5-methylthiophene
- 2229468-09-9
- EN300-1907238
-
- インチ: 1S/C8H11BrS/c1-6(9)5-8-4-3-7(2)10-8/h3-4,6H,5H2,1-2H3
- InChIKey: FMIMHEMHFXJHKJ-UHFFFAOYSA-N
- ほほえんだ: BrC(C)CC1=CC=C(C)S1
計算された属性
- せいみつぶんしりょう: 217.97648g/mol
- どういたいしつりょう: 217.97648g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 28.2Ų
2-(2-bromopropyl)-5-methylthiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907238-0.5g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1907238-5.0g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 5g |
$4184.0 | 2023-06-01 | ||
Enamine | EN300-1907238-5g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1907238-10.0g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 10g |
$6205.0 | 2023-06-01 | ||
Enamine | EN300-1907238-2.5g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1907238-0.1g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1907238-1.0g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 1g |
$1442.0 | 2023-06-01 | ||
Enamine | EN300-1907238-0.05g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1907238-1g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1907238-0.25g |
2-(2-bromopropyl)-5-methylthiophene |
2229468-09-9 | 0.25g |
$642.0 | 2023-09-18 |
2-(2-bromopropyl)-5-methylthiophene 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
2-(2-bromopropyl)-5-methylthiopheneに関する追加情報
Professional Introduction to Compound with CAS No. 2229468-09-9 and Product Name: 2-(2-bromopropyl)-5-methylthiophene
The compound with the CAS number 2229468-09-9 and the product name 2-(2-bromopropyl)-5-methylthiophene represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its unique structural motif, has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The presence of a brominated propyl side chain and a methylthiophene core imparts distinct reactivity and functionality, making it a valuable building block for further chemical transformations.
Thiophene derivatives have long been recognized for their diverse biological activities and industrial relevance. Among these, 5-methylthiophene serves as a versatile scaffold, frequently employed in the synthesis of agrochemicals, dyes, and pharmaceuticals. The introduction of a bromine atom at the 2-position of the thiophene ring enhances its utility as an electrophilic center, facilitating nucleophilic substitution reactions that are pivotal in drug discovery processes. The additional 2-(2-bromopropyl) substituent further extends the compound's synthetic potential, enabling the construction of more complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel thiophene-based compounds with enhanced pharmacological properties. The brominated propyl side chain in 2-(2-bromopropyl)-5-methylthiophene has been particularly studied for its role in modulating receptor interactions and improving metabolic stability. Preliminary studies suggest that this compound exhibits promising activity as a modulator of certain enzyme systems, which could be leveraged in the treatment of metabolic disorders and inflammatory conditions. The structural features of this molecule also make it an attractive candidate for further derivatization, potentially leading to the discovery of new therapeutic agents.
The synthesis of 2-(2-bromopropyl)-5-methylthiophene involves multi-step organic transformations that highlight the compound's synthetic elegance. The bromination step at the 2-position of the thiophene ring is particularly critical, as it dictates the reactivity of the molecule in subsequent reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the propyl side chain with high selectivity and yield. These techniques not only enhance the efficiency of the synthesis but also minimize unwanted byproducts, ensuring a high-quality final product.
From a material science perspective, 2-(2-bromopropyl)-5-methylthiophene has shown intriguing properties that make it suitable for applications in organic electronics. Thiophene derivatives are known for their excellent charge transport capabilities, making them ideal candidates for use in organic semiconductors and optoelectronic devices. The bromine substituent can be further functionalized to create conjugated polymers with tailored electronic properties. Such materials are being explored for use in flexible electronics, solar cells, and light-emitting diodes (LEDs), where their ability to conduct electricity efficiently while maintaining mechanical flexibility is highly valued.
The pharmaceutical industry has also recognized the potential of thiophene-based compounds like 2-(2-bromopropyl)-5-methylthiophene as key intermediates in drug development. The compound's structural framework allows for easy modification at multiple sites, enabling chemists to fine-tune its pharmacological profile. For instance, replacing the bromine atom with other functional groups can alter its binding affinity to biological targets or enhance its bioavailability. Such modifications are crucial in optimizing drug candidates for clinical trials and ensuring their efficacy and safety.
Recent advancements in computational chemistry have further accelerated the discovery process for thiophene derivatives like 2-(2-bromopropyl)-5-methylthiophene. Molecular modeling techniques allow researchers to predict the behavior of these compounds before they are synthesized in the lab. This approach not only saves time but also reduces experimental costs by identifying promising candidates early in the discovery pipeline. Additionally, high-throughput screening methods have been developed to rapidly test large libraries of thiophene derivatives for their biological activity, streamlining the identification of lead compounds for further development.
The environmental impact of synthesizing and using 2-(2-bromopropyl)-5-methylthiophene is another important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes that employ recyclable catalysts or renewable solvents are being explored to make the production of thiophene derivatives more sustainable. These initiatives align with global efforts to promote green chemistry principles and ensure that chemical manufacturing is environmentally responsible.
In conclusion, 2-(2-bromopropyl)-5-methylthiophene (CAS No. 2229468-09-9) represents a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it a valuable tool for synthetic chemists, offering opportunities for creating novel drugs and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing scientific challenges.
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